Product packaging for (S,R)-Lysinoalanine(Cat. No.:CAS No. 63121-95-9)

(S,R)-Lysinoalanine

Cat. No.: B1675792
CAS No.: 63121-95-9
M. Wt: 233.27 g/mol
InChI Key: IMSOBGJSYSFTKG-NKWVEPMBSA-N
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Description

Contextualizing Unnatural Amino Acid Derivatives in Proteins

Proteins are fundamental to nearly all biological processes, and their diverse functions are dictated by their three-dimensional structures, which are in turn determined by their primary sequence of amino acids. nih.gov The canonical set of twenty amino acids provides the basic building blocks for protein synthesis. However, the chemical diversity and functional capacity of proteins are vastly expanded through the incorporation of unnatural amino acid (UAA) derivatives. nih.govbiosynsis.com These are amino acids that are not genetically coded in most organisms but can be introduced into polypeptide chains through various means. nih.govchemscene.com

The presence of UAAs can arise from several scenarios:

Post-translational modifications (PTMs): Covalent changes to amino acid side chains after the protein has been synthesized. wikipedia.orghoelzel-biotech.com

Chemical synthesis: The intentional incorporation of UAAs during the chemical synthesis of peptides and proteins. nih.govqyaobio.com

Processing-induced formation: The generation of new amino acid derivatives as a result of processing conditions, such as heat and alkaline treatment of food. nih.gov

Lysinoalanine (LAL) is a prime example of such an unnatural amino acid derivative. karger.com It is formed through a covalent cross-link between the ε-amino group of a lysine (B10760008) residue and the side chain of a dehydroalanine (B155165) residue, which is typically formed from the elimination of a labile group from a serine or cysteine residue. nih.govnih.gov The (S,R)- diastereomer, also referred to as L-D-LAL, is one of the stereoisomers of lysinoalanine that can be formed. karger.com The study of such derivatives is crucial as they can significantly alter the physicochemical properties, structure, and biological function of the parent protein. nih.govnih.gov

Significance of Covalent Protein Modifications in Biological Systems and Processed Biomaterials

Covalent modifications of proteins are essential regulatory mechanisms in biological systems and are also a key factor in the properties of processed biomaterials. wikipedia.orgwikipedia.org

In Biological Systems:

Post-translational modifications (PTMs) are a natural and widespread form of covalent modification that plays a critical role in regulating almost every aspect of cellular life. wikipedia.orghoelzel-biotech.com These modifications, which can be enzymatic or spontaneous, involve the attachment of various chemical groups to amino acid side chains, expanding the functional repertoire of the proteome far beyond what is encoded by the genome. wikipedia.org

Type of Modification Description Biological Significance
Phosphorylation Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. hoelzel-biotech.comA key mechanism in signal transduction and enzyme activity regulation. wikipedia.org
Glycosylation Attachment of carbohydrate chains to asparagine, serine, or threonine residues. wikipedia.orgAffects protein folding, stability, and cell-cell recognition. wikipedia.org
Ubiquitination Covalent attachment of the small protein ubiquitin to lysine residues. hoelzel-biotech.comPrimarily targets proteins for degradation, but also involved in signaling.
Acetylation Addition of an acetyl group, typically to the N-terminus or lysine residues. hoelzel-biotech.comPlays a major role in regulating gene expression through histone modification. hoelzel-biotech.com
Methylation Addition of a methyl group to lysine or arginine residues.Involved in epigenetic regulation and protein-protein interactions.

These modifications are often dynamic and reversible, allowing for fine-tuned control of cellular processes. hoelzel-biotech.com

In Processed Biomaterials:

Covalent modifications are also highly significant in the context of biomaterials, including processed foods and materials for biomedical applications. wikipedia.orgnih.gov In food science, treatments involving heat and alkaline conditions can induce the formation of new covalent cross-links within and between protein molecules. nih.gov Lysinoalanine is a well-documented example of such a modification, often found in heat-treated or alkali-processed food proteins. acs.orgcabidigitallibrary.org

The formation of these cross-links can have profound effects on the material properties of the protein-based product:

Structural Changes: Cross-linking can alter the tertiary and quaternary structure of proteins, potentially leading to aggregation or changes in texture. tandfonline.com

Functional Alterations: The nutritional value of food proteins can be affected by the formation of lysinoalanine, as it can reduce the bioavailability of the essential amino acid lysine and decrease protein digestibility. nih.govnih.gov

Biocompatibility: In the field of biomedical materials, surface modification of implants with proteins is a common strategy to improve biocompatibility. wikipedia.org The nature of the covalent attachment of these proteins to the material surface is critical for the biological response of the host. wikipedia.org

The study of lysinoalanine formation provides a model for understanding the broader implications of processing-induced covalent modifications in biomaterials. nih.gov Research in this area aims to characterize the chemical reactions that occur, understand their impact on the final product, and develop strategies to control these modifications. nih.govcambridge.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N3O4 B1675792 (S,R)-Lysinoalanine CAS No. 63121-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63121-95-9

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1

InChI Key

IMSOBGJSYSFTKG-NKWVEPMBSA-N

Isomeric SMILES

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N

Appearance

Solid powder

Other CAS No.

63121-95-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysinoalanine, (S,R)-

Origin of Product

United States

Formation Mechanisms of Lysinoalanine, S,r

Precursors and Substrate Specificity

The generation of lysinoalanine is contingent on the presence of specific amino acid residues within the protein structure that can act as precursors to dehydroalanine (B155165).

Dehydroalanine is an unsaturated amino acid residue that is not one of the common 20 amino acids incorporated during protein synthesis. Instead, it is formed post-translationally through the elimination of the side chains of certain amino acids. wikipedia.org This α,β-unsaturated nature makes the DHA residue an electrophile, susceptible to nucleophilic attack. wikipedia.org

The most common pathway to dehydroalanine formation is through a β-elimination reaction catalyzed by hydroxide (B78521) ions (OH⁻), particularly under alkaline conditions. nih.gov This reaction can proceed from several amino acid residues:

Cysteine/Cystine: Cysteine and cystine residues are highly susceptible to β-elimination, losing hydrogen sulfide (B99878) (H₂S) to form dehydroalanine. wikipedia.orgnih.govnih.govacs.org Cysteine is often considered the most sensitive amino acid to alkaline conditions in this regard. nih.gov

Serine: Serine residues can undergo the elimination of a water molecule (H₂O) to yield dehydroalanine. wikipedia.orgnih.govnih.govacs.org

Threonine: Threonine residues can also undergo a similar β-elimination reaction. However, this process results in the formation of a different intermediate, methyl-dehydroalanine. This intermediate can then react with lysine (B10760008) to form methyl-lysinoalanine. nih.gov

This elimination process creates a double bond in the amino acid residue, transforming it into the reactive dehydroalanine intermediate. nih.gov

In addition to the more common precursors, modified serine residues can also serve as a source for dehydroalanine.

O-Phosphorylserine: Phosphorylated serine residues can undergo β-elimination of the phosphate (B84403) group to form dehydroalanine. nih.govacs.orgnih.gov

O-Glycosylserine: Similarly, serine residues that are glycosylated can also generate dehydroalanine through the elimination of the glycosidic moiety. nih.gov

The elimination from these modified serine residues broadens the range of proteins that are susceptible to lysinoalanine formation, particularly in phosphoproteins and glycoproteins.

Once the dehydroalanine intermediate is formed within the protein chain, the second step of lysinoalanine formation occurs. The ε-amino group (-NH₂) of a lysine residue side chain, acting as a nucleophile, attacks the electrophilic double bond of the dehydroalanine residue. wikipedia.orgnih.govnih.gov This Michael addition reaction results in the formation of a stable, covalent cross-link between the two amino acid residues, creating the unnatural amino acid lysinoalanine. wikipedia.orgnih.govnih.gov This intramolecular or intermolecular cross-linking can significantly alter the protein's structure and properties. tandfonline.comoup.com

Role of Dehydroalanine (DHA) as a Central Intermediate

Physico-Chemical Conditions Influencing Formation

The rate and extent of lysinoalanine formation are heavily dependent on the surrounding chemical environment.

The pH of the environment is one of the most critical factors governing the formation of lysinoalanine.

Research has consistently shown a direct correlation between increasing alkalinity and the amount of lysinoalanine formed in various proteins. For instance, studies on egg white proteins demonstrated that LAL content increased with rising pH. researchgate.net Similarly, investigations on rapeseed protein isolates and other food proteins confirm that alkaline treatments are a primary driver of LAL formation. nih.govacs.orgacs.org

The following table summarizes findings on the effect of pH on lysinoalanine formation in different protein systems.

Impact of Temperature and Thermal Treatment

Temperature and the nature of thermal processing are critical factors governing the rate and extent of lysinoalanine formation. Generally, higher temperatures accelerate the chemical reactions leading to LAL, although the specific outcomes depend on the type of heat treatment and the food matrix. nih.govacs.orgdntb.gov.ua

In milk, for instance, different thermal treatments yield vastly different LAL concentrations. Mild pre-heat treatments below 100°C produce negligible amounts, typically less than 10 ppm. nih.gov Direct Ultra-High Temperature (UHT) treatments, even up to 150°C for short durations (2-40 seconds), also result in no detectable LAL formation. However, indirect UHT processes at temperatures above 145°C for more than 10 seconds can produce small quantities, up to 50 ppm. nih.gov The most significant formation occurs during in-container sterilization processes like autoclaving; treatments in the range of 110-129°C for 10-25 minutes can induce LAL amounts from 110 to 710 ppm in milk protein. nih.gov

Studies on other protein sources confirm this temperature dependence. In research on egg whites treated with a 0.2 N NaOH solution, elevating the temperature from 25°C to 85°C for 4 hours dramatically increased LAL formation from 430.80 mg/kg to 1985.67 mg/kg. researchgate.net In studies of fish protein concentrate, the maximum LAL formation was observed at 90°C. researchgate.net

Protein SourceThermal TreatmentTemperatureDurationResulting Lysinoalanine (LAL) ConcentrationSource
Skim MilkPre-heat<100°CUp to 20 min<10 ppm nih.gov
Skim MilkDirect UHT135-150°C2-40 secNot detectable
Skim MilkIndirect UHT>145°C>10 secUp to 50 ppm nih.gov
Skim MilkAutoclave Sterilization110-129°C10-25 min110 - 710 ppm nih.gov
Egg White (in 0.2 N NaOH)Heating85°C4 hours1985.67 ± 44.00 mg/kg researchgate.net
Fish Protein ConcentrateHeating90°CNot specifiedMaximal formation observed researchgate.net

Influence of Reaction Duration and Exposure Time

The duration of exposure to conditions conducive to lysinoalanine formation, such as high temperature and alkalinity, is directly correlated with the quantity of LAL produced. nih.govacs.orgdntb.gov.ua Generally, longer reaction times lead to increased LAL levels, although the rate of formation may slow over time as the precursor amino acids are consumed. researchgate.net

In a study on egg whites treated with 0.2 N NaOH at 25°C, the LAL content increased steadily with time. After 8 hours, 151.77 mg/kg of LAL was formed, and this amount continued to rise, indicating a time-dependent process. researchgate.net Another study on fish protein concentrate noted that LAL formation continued to increase over a longer period of heating compared to wheat gluten, where the formation rate slowed and reached a plateau after approximately 2 hours. researchgate.net

Research on pure proteins like RNase A and lysozyme (B549824) incubated in 0.2 N NaOH at 40°C showed a rapid initial formation of LAL. In RNase A, the amount of LAL formed increased significantly within the first few hours and continued to rise over a 48-hour period, corresponding with a decrease in the precursor amino acids cysteine and lysine. tandfonline.com Similarly, experiments with synthetic peptides heated at 70°C and pH 12 demonstrated that the relative intensity of LAL cross-links increased progressively over a period of 12 days. nih.gov

Protein SourceConditionsTimeLysinoalanine (LAL) FormationSource
Egg White0.2 N NaOH, 25°C8 hours151.77 ± 6.52 mg/kg researchgate.net
Egg White0.2 N NaOH, 25°C64 hoursIncreased to 1131.76 ± 39.12 mg/kg researchgate.net
Wheat GlutenAlkali, 70°C~2 hoursReached a plateau researchgate.net
RNase A0.2 N NaOH, 40°C1 hourRapid initial formation tandfonline.com
RNase A0.2 N NaOH, 40°C48 hoursContinued to increase tandfonline.com
Synthetic PeptidespH 12, 70°C1 to 12 daysProgressive increase nih.gov

Molecular Environment and Protein Structure Dynamics in Lysinoalanine, (S,R)- Formation

The formation of LAL is not random but is highly dependent on the protein's structure and the local molecular environment. The three-dimensional conformation of a protein dictates which amino acid residues are brought into sufficient proximity to react.

Intra- and Inter-Protein Cross-Linking

Lysinoalanine cross-links can form either within a single polypeptide chain (intra-protein) or between two separate protein molecules (inter-protein). nih.gov Intra-protein cross-linking occurs when a lysine residue and a dehydroalanine residue on the same chain are spatially close enough to react. Inter-protein cross-linking happens when the reacting residues are on different polypeptide chains, effectively linking them together. Both types of cross-links are formed through the same fundamental chemical mechanism. nih.gov A notable biological example of inter-protein cross-linking occurs in the flagellar hook protein (FlgE) of spirochaete bacteria, where an inter-subunit LAL cross-link is critical for the protein's function and the bacterium's motility. nih.gov

Proximity of Amino Acid Precursors in Protein Sequences

The formation of lysinoalanine is not merely dependent on the presence of precursor amino acids but critically on their spatial proximity within the folded protein structure. nih.gov Research has shown that LAL formation is an intramolecular reaction facilitated by "intrinsic features in the amino acid sequence." tandfonline.com This implies that the primary sequence dictates how the protein folds, which in turn determines whether a lysine residue is positioned correctly to react with a dehydroalanine intermediate. Bringing the reactive molecules into close proximity significantly enhances the reaction rate. nih.gov

Conformational Changes During Formation

A protein's structure is dynamic, and conformational changes can either facilitate or inhibit LAL formation. In some cases, a change in the protein's shape is a prerequisite for the cross-linking reaction. The formation of the LAL cross-link in the spirochaete FlgE protein is driven by a significant conformational change: the assembly and oligomerization of FlgE subunits. This process physically drives the assembly of the cross-linking site at the interface between protein domains, bringing the reactive cysteine and lysine residues into the correct orientation for the reaction to proceed. nih.gov

Furthermore, studies on β-lactoglobulin have investigated how pH-induced changes to the protein's conformational ensemble can help predict where LAL cross-links are most likely to form. canterbury.ac.nz Such changes in the protein's dynamics can expose or bring together reactive residues that would not be in proximity in the protein's native state, thereby creating a favorable environment for the β-elimination and subsequent addition reactions that form lysinoalanine.

Occurrence and Distribution of Lysinoalanine, S,r

Presence in Processed Proteinaceous Materials

Lysinoalanine (LAL) is an unnatural amino acid formed during the processing of protein-containing foods, particularly when subjected to heat and alkaline conditions. nih.govkarger.comnih.gov Its formation involves a two-step chemical reaction: initially, an elimination reaction of precursor amino acids like cysteine or serine forms a dehydroalanine (B155165) intermediate. nih.govacs.org Subsequently, the dehydroalanine reacts with the ε-amino group of a lysine (B10760008) residue to form the lysinoalanine crosslink. nih.govacs.organsynth.com Processing factors that promote this transformation include high pH, elevated temperatures, and prolonged exposure times. nih.govacs.org

The presence of lysinoalanine has been documented across a wide spectrum of commercially processed and home-cooked foods. nih.govnih.gov Its concentration varies significantly depending on the food type, ingredients, and the severity of the processing conditions applied. Foods known to contain LAL include wheat-based products like Chinese noodles and pretzels, fish, chicken, frankfurter sausages, and eggs. nih.gov Dairy products are a notable category, with LAL found in cheeses (especially processed cheeses like mozzarella and halloumi), various milk products, and whipping agents. nih.govacs.org Infant formulas, baby foods, and formulas for enteral nutrition also contain varying levels of lysinoalanine. nih.govnih.gov

Liquid infant formulas, for instance, generally contain higher amounts of LAL than their powdered counterparts. fao.orgresearchgate.net Studies have found that while LAL is often below the detection limit in powdered formulas, liquid formulas can have significant levels. fao.org Similarly, formulas for enteral nutrition, which often use caseinates as a primary ingredient, show considerable LAL content due to manufacturing and thermal stabilization processes. nih.gov

Reported Lysinoalanine (LAL) Levels in Various Food Categories
Food CategoryProduct TypeReported LAL Concentration (μg/g protein)Reference
Infant FormulasPowdered FormulasBelow detection limit fao.org
Liquid Adapted FormulasUp to 86 fao.org
Liquid Follow-on FormulasUp to 390 fao.org
Liquid Growing MilksUp to 514 fao.org
Enteral NutritionLiquid Formulas160 to 800 (Average: 528) nih.gov
Pediatric Liquid FormulasAverage: 747 nih.gov
DairyUHT-Treated MilkAverage: 117 nih.gov
Processed Cheeses (with caseinates)50 to 1070 acs.org
EggsAlkali-Treated Egg White (0.2 N NaOH, 85°C, 4h)1985.67 (mg/kg) researchgate.net

The type of protein and the specific processing methods are critical determinants of LAL formation. nih.govnih.gov Proteins rich in precursor amino acids—cysteine, serine (particularly phosphorylated or glycosylated serine), and lysine—are more susceptible. nih.govresearchgate.netcambridge.org

Dairy Proteins : Casein is highly prone to LAL formation due to its high concentration of O-phosphorylserine residues, which can readily undergo β-elimination. cambridge.orgsci-hub.se Whey proteins such as α-lactalbumin and β-lactoglobulin are also susceptible because of their high content of sulfur-containing amino acids. ansynth.comsci-hub.se The manufacturing of caseinates and the thermal treatments (like UHT) used for microbiological stabilization of liquid dairy products create favorable conditions for LAL generation. nih.govsci-hub.se

Soy Proteins : The isolation of soy protein often involves alkaline extraction, which, combined with heat, significantly promotes LAL formation. ansynth.comacs.org Studies on soy protein solutions have shown that LAL content increases with the duration of aging in alkaline conditions. acs.org

Egg Proteins : Egg white, and specifically ovalbumin, is a major source of LAL in processed egg products. researchgate.net Research has demonstrated that direct alkali treatment of egg white leads to substantial LAL formation, with the amount increasing with higher pH, temperature, and treatment time. researchgate.net Ovalbumin accounts for over 50% of the LAL formed in alkali-treated egg whites. researchgate.net

Processing Conditions : The key factors influencing LAL formation are pH, temperature, and time. nih.govacs.org High alkalinity is a primary driver, as it catalyzes the initial β-elimination step. nih.govansynth.com Elevated temperatures and longer processing or storage times further accelerate the reaction rates. nih.govresearchgate.net Consequently, products like liquid infant formulas, which undergo harsh sterilization processes and have a long shelf life, tend to have higher LAL levels than powdered versions that are reconstituted before use. fao.orgsci-hub.se

Natural Occurrence in Biological Systems

While predominantly known as a process-induced compound in foods, lysinoalanine and related cross-linked amino acids like lanthionine (B1674491) also occur naturally in specific biological molecules. nih.govacs.orgacs.org

Lysinoalanine is a structural component of certain peptide antibiotics known as lantibiotics (lanthionine-containing peptide antibiotics). nih.govacs.org These antimicrobial compounds are produced by various bacteria and are characterized by their unusual thioether cross-linked amino acids, lanthionine and methyllanthionine. nih.govsciencedaily.com A subset of these lantibiotics also incorporates lysinoalanine crosslinks. nih.gov

Notable examples include:

Nisin : A widely used food preservative produced by Lactococcus lactis. nih.govacs.org

Subtilin, Epidermin, Duramycin, and Cinnamycin : These are other well-characterized lantibiotics that contain these unusual amino acid structures. nih.govacs.orgacs.orgnih.gov

Lanthiopeptin : An antibiotic produced by Streptoverticillium cinnamoneum that contains lysinoalanine along with other modified amino acids. nih.gov

In these molecules, the crosslinks are not formed by heat or alkali but through a series of enzyme-catalyzed post-translational modifications of a precursor peptide. nih.gov These structural modifications are crucial for their potent antimicrobial activity. nih.gov

Beyond antibiotics, lysinoalanine has been identified as a naturally occurring, functional crosslink in bacterial structural proteins. A significant example is found in the flagellar hook protein (FlgE) of spirochete bacteria. nih.gov In these organisms, an inter-subunit lysinoalanine crosslink forms spontaneously between conserved cysteine and lysine residues of the FlgE protein without the need for additional enzymes. nih.gov This self-catalyzed crosslink is critical for the structural integrity of the flagellar hook, which is essential for the motility of the spirochete. nih.gov

Stereochemical Considerations of Lysinoalanine, S,r

Formation of Diastereomers (LL-LAL, LD-LAL, DL-LAL, DD-LAL)

The cross-linking reaction that forms lysinoalanine involves the nucleophilic addition of the ε-amino group of a lysine (B10760008) residue to the double bond of a dehydroalanine (B155165) residue. acs.org Dehydroalanine itself is an achiral molecule as it lacks a stereocenter. However, it reacts with the chiral lysine residue to form LAL, which has two chiral centers.

In native proteins, virtually all amino acids exist in the L-configuration. Therefore, the primary reacting precursor is L-lysine. The addition of the amino group from L-lysine to the planar dehydroalanine can occur from either side of the double bond, leading to the formation of two diastereomers: L-lysino-L-alanine (LL-LAL) and L-lysino-D-alanine (LD-LAL). tandfonline.com Theoretically, this reaction should produce an equimolar mixture of the LL- and LD- forms. tandfonline.com

The other two possible diastereomers, D-lysino-L-alanine (DL-LAL) and D-lysino-D-alanine (DD-LAL), can be formed if the L-lysine precursor undergoes racemization to D-lysine before the cross-linking reaction occurs. tandfonline.com The harsh conditions of high temperature and alkaline pH that facilitate the formation of dehydroalanine and the subsequent cross-linking are also known to cause the racemization of amino acid residues in proteins. nih.govnih.gov Consequently, the presence of D-lysine as a precursor cannot be excluded, leading to the potential formation of all four diastereomers. tandfonline.com

Table 1: Formation of Lysinoalanine (LAL) Diastereomers from Precursors

Lysine Precursor StereochemistryDehydroalanine PrecursorResulting LAL Diastereomers
L-LysineAchiralL-lysino-L-alanine (LL-LAL)
L-lysino-D-alanine (LD-LAL)
D-Lysine (from racemization)AchiralD-lysino-L-alanine (DL-LAL)
D-lysino-D-alanine (DD-LAL)

Racemization of Precursor Amino Acids

The racemization of amino acids is a significant chemical modification that occurs during food processing, particularly under heat and alkaline treatments. acs.org This process involves the conversion of the naturally occurring L-amino acids into a mixture of L- and D-enantiomers. The conditions that promote LAL formation are highly conducive to racemization. nih.govnih.gov

The mechanism of racemization involves the abstraction of the α-proton from an amino acid residue by a hydroxide (B78521) ion. This results in the formation of a planar, achiral carbanion intermediate. The subsequent reprotonation of this intermediate can occur from either side, yielding either the original L-amino acid or its D-enantiomer. The rate and extent of racemization are dependent on factors such as temperature, pH, time of exposure, and the specific amino acid side chain. nih.govnih.gov

Amino acids with electron-withdrawing groups in their side chains, such as aspartic acid and serine, are particularly susceptible to racemization. semanticscholar.orgtandfonline.com Serine is a direct precursor to dehydroalanine, and its racemization can influence the reaction environment, although dehydroalanine itself is achiral. More critically, the racemization of L-lysine to D-lysine provides the precursor for the formation of DL-LAL and DD-LAL.

Research on alkali-treated proteins has quantified the extent of racemization for various amino acids. For instance, studies on casein treated with 0.1N NaOH at 65°C demonstrated a rapid initial racemization that slows over time. Aspartic acid was found to racemize the fastest among the amino acids studied.

Table 2: Extent of Racemization (D/L Ratio) of Amino Acids in Casein Treated with 0.1N NaOH at 65°C

Treatment Time (hours)Alanine (D/L)Glutamic Acid (D/L)Phenylalanine (D/L)Aspartic Acid (D/L)
10.040.060.080.14
30.070.100.130.22
80.100.140.180.29
Data sourced from Friedman and Masters, 1982. semanticscholar.org

Similarly, studies on processed animal proteins of poultry origin have shown a direct correlation between the severity of heat treatment and the extent of racemization, with D-aspartic acid content being a key indicator of thermal processing. tandfonline.comtandfonline.com This underscores that the racemization of precursor amino acids is an unavoidable concurrent reaction during the formation of lysinoalanine under typical food processing conditions.

Sample Preparation and Hydrolysis Techniques

The initial and most critical step in the analysis of lysinoalanine is the liberation of the protein-bound amino acid through hydrolysis. The choice of hydrolysis method significantly impacts the accuracy of the final quantification.

Acid hydrolysis is the most prevalent technique for cleaving peptide bonds to release individual amino acids, including lysinoalanine, for analysis. keypublishing.org The standard and most commonly employed method involves using 6M hydrochloric acid (HCl) at 110°C for 24 hours under a vacuum or in an oxygen-free environment. keypublishing.org This technique is foundational for amino acid analysis and is widely applied to protein-bound lysinoalanine. researchgate.net

However, this standard procedure is not without its challenges. The harsh conditions can lead to the degradation of certain amino acids, and some peptide bonds, particularly those involving hydrophobic residues like valine and isoleucine, are resistant to cleavage and may require extended hydrolysis times of up to 72 hours for complete liberation. keypublishing.org Conversely, lysinoalanine itself is reported to be stable under the acidic conditions used for protein hydrolysis. researchgate.net

Optimization of the hydrolysis process is therefore essential to ensure the complete release of lysinoalanine while minimizing the degradation of other amino acids. Factors such as temperature, time, and the presence of additives are critical variables. keypublishing.org For instance, different column temperatures (52°C and 65°C) have been used in subsequent chromatographic steps to achieve better separation for different products, indicating that sample matrix effects stemming from hydrolysis can be significant. researchgate.net To obtain accurate and reliable results, sample purity is critical, and contaminants such as other proteins, free amino acids, buffers (like Tris and HEPES), and salts must be minimized or removed. biosyn.com

Table 1: Standard Conditions for Acid Hydrolysis

Parameter Condition
Reagent 6M Hydrochloric Acid (HCl)
Temperature 110°C
Duration 24 hours (can be extended to 72 hours)

| Environment | Vacuum or Oxygen-free |

While acid hydrolysis is the standard, alkaline and enzymatic hydrolysis methods have been considered, though they possess significant limitations for lysinoalanine analysis.

Alkaline Hydrolysis: This method is generally unsuitable for the quantitative analysis of lysinoalanine. The primary issue is that the alkaline conditions (high pH) and heat used in the hydrolysis process are the very factors that induce the formation of lysinoalanine from lysine and dehydroalanine residues within the protein. ansynth.comacs.org Therefore, using alkaline hydrolysis would artificially generate the compound of interest, leading to a significant overestimation of its initial concentration. Furthermore, alkaline treatment can lead to the destruction of several other amino acids, including threonine, cystine, lysine, tyrosine, and arginine. nih.gov

Enzymatic Hydrolysis: The use of proteolytic enzymes to break down proteins into smaller peptides and amino acids presents its own set of challenges for lysinoalanine quantification. A major limitation is that the presence of the lysinoalanine cross-link can impair the accessibility of proteolytic enzymes to the protein. nih.gov Trypsin, a commonly used enzyme that cleaves at the C-terminus of lysine and arginine residues, is rendered ineffective when the lysine residue is part of the lysinoalanine cross-link. nih.gov While other enzymes like chymotrypsin (B1334515) have shown some ability to cleave proteins containing lysinoalanine, the hydrolysis is often incomplete. nih.gov This incomplete digestion means that not all lysinoalanine will be released as a free amino acid, leading to an underestimation of its content.

Chromatographic Separation Techniques

Following hydrolysis, the liberated amino acids in the hydrolysate are separated and quantified using various chromatographic methods.

Ion-exchange chromatography (IEC) is a classic and reliable method for the separation and determination of amino acids, including lysinoalanine. tno.nl193.16.218 This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. ucl.ac.uk In a typical setup for amino acid analysis, the hydrolysate is loaded onto a cation-exchange column, often made of sulfonated polystyrene resin. researchgate.netmtak.hu

The amino acids are then eluted by pumping buffers of increasing pH and/or ionic strength through the column. 193.16.218ucl.ac.uk Lysinoalanine is separated from other amino acids based on its unique charge characteristics. After separation, the eluted amino acids are commonly detected via a post-column reaction with ninhydrin, which forms a colored compound that can be measured calorimetrically. researchgate.net193.16.218 To achieve better separation from potentially interfering compounds in different food products, modifications such as adjusting the elution temperature may be necessary. nih.gov

Thin Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that can be used for the separation and preliminary identification of lysinoalanine. nih.govcrsubscription.com In TLC, a sample is spotted onto a plate coated with a thin layer of a stationary phase, such as silica (B1680970) gel. ifsc.edu.br The plate is then placed in a developing chamber with a mobile phase (a solvent or mixture of solvents), which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. ifsc.edu.br

For lysinoalanine analysis, after development, the plate is dried and sprayed with a detection reagent, most commonly ninhydrin, which reacts with amino acids to produce colored spots. nih.gov While TLC is a valuable qualitative tool, obtaining precise quantitative data can be challenging. crsubscription.comifsc.edu.br A significant limitation is the potential for interference from other ninhydrin-positive compounds that may have a similar retention factor (Rf value) to lysinoalanine. For example, in heated milk products, an unknown compound can co-elute with lysinoalanine, leading to higher and inaccurate measurements when compared to other methods like an amino acid analyzer. nih.gov

Table 2: Comparison of TLC and Amino Acid Analyzer (AAA) for LAL Detection in Yeast

Analytical Method LAL Content (mg/kg in protein)
Thin Layer Chromatography (TLC) ~800
Amino Acid Analyzer (AAA) Not Detected

Source: Data indicates potential for false positives with TLC due to interfering compounds nih.gov.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the sensitive and accurate quantification of amino acids, including lysinoalanine. longdom.org Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. longdom.orgnih.gov Since lysinoalanine lacks a strong chromophore, a pre-column derivatization step is typically required to attach a UV-absorbing or fluorescent tag to the molecule, enhancing detection sensitivity. mdpi.com

Common derivatizing agents include dansyl chloride and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). nih.govuniud.it The resulting derivatized amino acids are then separated on a reversed-phase column, such as a C18 column. nih.govlongdom.org A gradient elution is often used, where the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile) is changed over time to achieve optimal separation. nih.govnih.gov Detection is then carried out using a UV-Vis or fluorescence detector. mdpi.comuniud.it HPLC methods offer high resolution and sensitivity, with detection limits for derivatized lysinoalanine reported in the nanogram and even picomole range. nih.govuniud.it

Table 3: Example HPLC Parameters for Lysinoalanine Analysis

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Derivatization Pre-column with agents like Dansyl Chloride or FDNB
Stationary Phase C18 Column
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or trifluoroacetate)
Detection UV-Vis or Fluorescence Detector

Source: Compiled from multiple sources describing HPLC methods for amino acid analysis nih.govlongdom.orgnih.govmdpi.comuniud.it.

Biochemical Implications of Lysinoalanine, S,r Formation

Effects on Amino Acid Availability and Nutritional Quality

The following table summarizes the impact of (S,R)-Lysinoalanine on key nutritional parameters.

Nutritional ParameterImpact of this compound FormationBiochemical Reason
Protein Digestibility DecreasedSteric hindrance of proteolytic enzymes due to cross-linking, blocking cleavage sites. nih.gov
Lysine (B10760008) Availability DecreasedThe ε-amino group of lysine is consumed in the formation of the lysinoalanine cross-link, rendering it nutritionally unavailable. nih.gov
Overall Nutritional Quality DecreasedReduction in an essential amino acid (lysine) and impaired digestion and absorption of other amino acids. nih.govnih.govnih.gov

Interaction with Other Protein Modification Pathways (e.g., Maillard Reaction)

Lysinoalanine formation does not occur in isolation and can interact with other chemical modifications that proteins undergo, particularly the Maillard reaction. The Maillard reaction is a non-enzymatic browning reaction between the amino group of amino acids and the carbonyl group of reducing sugars. uark.edusandiego.edu Both LAL formation and the initial stages of the Maillard reaction involve the ε-amino group of lysine. mdpi.com This creates a competitive environment where the two pathways can influence each other. The presence of reducing sugars can lead to the Maillard reaction, which may, in turn, reduce the availability of lysine for LAL formation. Conversely, conditions that favor LAL formation, such as high pH, can also affect the progression of the Maillard reaction. cambridge.org Studies on infant formula have investigated the concurrent formation of products from both the Maillard reaction and amino acid cross-linking, highlighting the complexity of these interactions during food processing. nih.gov

Role in Metal Ion Chelation

Lysinoalanine has been shown to possess a strong ability to chelate metal ions. nih.govresearchgate.net The structure of LAL allows it to bind with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and others, forming stable complexes. acs.orgnih.govosti.gov This chelating property can have significant biochemical implications. For instance, LAL can inactivate metalloenzymes by stripping the essential metal ions from their active sites. nih.govresearchgate.net Enzymes like carboxypeptidases A and B, which contain zinc, have been shown to be inhibited by lysinoalanine. nih.govresearchgate.netnih.gov This inactivation occurs because the chelating ability of LAL is strong enough to remove the metal cofactors necessary for the enzymes' catalytic activity. nih.gov

The table below details the interaction of Lysinoalanine with various metal ions.

Metal IonInteraction with LysinoalanineConsequence
Copper (Cu²⁺) Forms a colored complex. nih.govresearchgate.netStrong affinity, potentially affecting copper-dependent enzymes. acs.orgnih.gov
Zinc (Zn²⁺) Removes zinc from the active sites of metalloenzymes. nih.govresearchgate.netInactivation of zinc-dependent enzymes like carboxypeptidases A and B. nih.govresearchgate.netnih.gov
Iron (Fe²⁺) Can be chelated by LAL. osti.govPotential to interfere with iron-dependent biological processes.
Manganese (Mn²⁺) Can be chelated by LAL. osti.govPotential to interfere with manganese-dependent enzymes.
Cobalt (Co²⁺) Can be chelated by LAL. osti.govPotential to interfere with cobalt-dependent biological functions.
Nickel (Ni²⁺) Can be chelated by LAL. osti.govPotential to interfere with nickel-dependent enzymes.
Cadmium (Cd²⁺) Can be chelated by LAL. osti.govPotential for interaction with toxic heavy metals.
Mercury (Hg²⁺) Can be chelated by LAL. osti.govPotential for interaction with toxic heavy metals.

Influence on Protein Functional Properties

The formation of this compound can significantly alter the functional properties of proteins, which are crucial in food science and technology. nih.govnih.govnih.gov These properties include solubility, foaming capacity and stability, and emulsifying properties. The introduction of cross-links can lead to changes in protein solubility, which may increase or decrease depending on the extent of the reaction and the specific protein. For example, in some cases, alkali treatment that forms LAL has been shown to initially increase protein solubility up to a certain concentration, after which it declines. researchgate.net Similarly, foaming capacity and stability can be affected; one study on tea residue proteins noted an increase in these properties up to a certain alkali concentration, followed by a decrease. researchgate.net These alterations are a direct result of the changes in protein structure, conformation, and surface properties induced by LAL formation.

Strategies for Lysinoalanine, S,r Mitigation and Prevention

Modification of Processing Conditions

Adjusting the physical parameters of food processing is a primary approach to controlling LAL formation. The most critical factors include pH, temperature, processing time, and the presence of oxygen, which can be influenced by stirring.

The formation of lysinoalanine is highly dependent on pH, temperature, and the duration of treatment. nih.gov High pH, elevated temperatures, and extended processing times are consistently shown to promote the creation of LAL. nih.govnih.gov

The rate of LAL formation increases significantly under alkaline conditions. Research on egg white shows that LAL formation becomes notable at a pH above 9.12, with the quantity of LAL increasing as the pH rises further. Similarly, studies on fish muscle demonstrate that LAL formation requires severe alkaline conditions, typically at pH 12 and above. nih.gov

Temperature is another critical factor that works in conjunction with pH. In alkali-treated egg white, LAL content increases with rising temperatures. researchgate.net For example, in a 0.2 N NaOH solution, the LAL content in egg white was found to be significantly higher at 85°C (1985.67 ± 44.00 mg/kg) compared to lower temperatures. cerealsgrains.org Studies on wheat gluten and fish protein concentrate found that LAL formation was maximized at 70°C and 90°C, respectively. nih.gov

The duration of the heat and alkali treatment also directly impacts the amount of LAL formed. In general, LAL content tends to increase with time before eventually reaching a plateau. researchgate.netcerealsgrains.org

Effect of Temperature on Lysinoalanine (LAL) Formation in Egg White (0.2 N NaOH for 4h)
Treatment Temperature (°C)LAL Content (mg/kg)
55430.80 ± 15.56
851985.67 ± 44.00
Effect of Time on Lysinoalanine (LAL) Formation in Egg White at 25°C
Treatment Time (hours)LAL Content (mg/kg)
2151.77 ± 6.52
121131.76 ± 39.12

The data in the tables above is based on research conducted on egg white protein under specific alkaline conditions. cerealsgrains.org

The roles of oxygen and mechanical agitation in LAL formation are interconnected. Studies have shown that stirring and the subsequent incorporation of air are critical factors in the formation of the intermediate compounds required for LAL synthesis. acs.org Consequently, reducing air incorporation during alkaline treatment can lead to significantly lower levels of LAL in the final product. acs.org While some research has suggested that oxygen itself does not directly affect LAL formation, the physical action of stirring and the introduction of air appear to be more influential processing parameters. researchgate.net

Chemical Interventions

In addition to modifying physical processing conditions, several chemical interventions can effectively inhibit the formation of lysinoalanine. These methods involve the addition of specific compounds that either compete with the LAL formation pathway or block the reactive sites on the amino acid precursors.

One of the most effective chemical strategies is the addition of compounds containing sulfhydryl (-SH) groups, such as cysteine and glutathione. nih.govnih.gov The mechanism of inhibition involves the sulfhydryl group's high reactivity towards the dehydroalanine (B155165) intermediate. Dehydroalanine is a necessary precursor for LAL, formed from the degradation of cysteine or serine residues. nih.gov The added sulfhydryl compounds react more rapidly with dehydroalanine than the ε-amino group of lysine (B10760008) does. This competitive reaction effectively traps the dehydroalanine, preventing it from reacting with lysine and thus minimizing LAL formation. nih.gov

Research has demonstrated that the addition of mercapto-amino acids like cysteine to casein and soy protein during alkaline processing can nearly eliminate the formation of LAL. researchgate.net Specifically, the addition of cysteine at a concentration of 6.1 g per 100 g of casein was shown to effectively avoid the formation of lysinoalanine during alkali treatment. researchgate.net

The formation of the dehydroalanine intermediate can originate from several amino acid residues, including phosphoserine. The mechanism involves a hydroxide (B78521) ion-catalyzed elimination of the phosphate (B84403) group from O-phosphoryl esters of serine residues. nih.govnih.gov Therefore, the dephosphorylation of these esters is a viable strategy to reduce the pool of precursors available for LAL formation. nih.govnih.gov By removing the phosphate group from phosphoserine before it can be eliminated to form dehydroalanine, this pathway of LAL formation is effectively blocked.

Another targeted chemical intervention is the acylation of the ε-amino group (ε-NH₂) of lysine residues. nih.govnih.gov The formation of lysinoalanine occurs when the ε-amino group of a lysine residue nucleophilically attacks the double bond of a dehydroalanine residue. nih.gov By chemically modifying this amino group through acylation, it is no longer available to participate in the reaction.

Studies have shown that acylation of proteins using reagents like acetic anhydride (B1165640) and succinic anhydride can prevent or significantly minimize the destruction of lysine and the subsequent formation of lysinoalanine in proteins such as wheat gluten and soy protein. This blocking strategy directly targets one of the two key reactants, providing an effective barrier to LAL synthesis.

Use of Other Competing Reagents and Additives

The formation of lysinoalanine (LAL) is contingent on the reaction between the ε-amino group of a lysine residue and a dehydroalanine (DHA) residue, the latter being a product of the β-elimination of cysteine or O-substituted serine residues under alkaline and/or high-temperature conditions. A key strategy to inhibit this reaction is the introduction of nucleophilic reagents that can compete with lysine for the electrophilic double bond of the DHA intermediate. nih.govnih.gov

Sulfhydryl-containing compounds, such as the amino acid cysteine and the tripeptide glutathione, have proven to be effective in this role. nih.govresearchgate.net When added during processing, the thiol group (-SH) of these compounds exhibits a high affinity for the DHA double bond. This reaction leads to the formation of lanthionine (B1674491) (in the case of cysteine) or other thioether adducts, effectively scavenging the DHA precursor and, consequently, preventing it from reacting with lysine to form lysinoalanine. nih.gov

Research has demonstrated the practical efficacy of this approach. For instance, the addition of cysteine during the alkali treatment of proteins like casein and soy protein has been shown to nearly eliminate the formation of LAL. researchgate.net One study highlighted that incorporating cysteine at a concentration of 6.1 g per 100 g of casein during alkali treatment successfully prevented LAL formation. researchgate.net This demonstrates that strategically introducing a competing nucleophile can be a highly effective method for mitigation. Other additives that have been noted to minimize lysinoalanine formation include N-acetyl-cysteine and sulfite. nih.gov

Below is a data table summarizing the effect of additive inclusion on lysinoalanine formation.

AdditiveProtein SourceProcessing ConditionOutcome on Lysinoalanine (LAL) Formation
CysteineCaseinAlkali Treatment (0.1N or 0.2N NaOH, 80°C, 1h)Formation of LAL was avoided. researchgate.net
GlutathioneCasein, Soy ProteinAlkaline ProcessingNearly eliminated LAL formation. researchgate.net
Mercaptoamino acidsCasein, Soy ProteinAlkaline ProcessingNearly eliminated LAL formation. researchgate.net

Enzymatic Approaches to Reduce Precursor Availability

Enzymatic methods offer a highly specific and targeted approach to mitigate lysinoalanine formation by modifying its precursors, primarily the ε-amino group of lysine. By altering this functional group, its availability to react with dehydroalanine can be significantly reduced or eliminated.

One of the most relevant enzymes for this purpose is transglutaminase (TG) . wikipedia.orgmdpi.com Transglutaminases catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue. wikipedia.orgmdpi.com This reaction results in the formation of a highly stable ε-(γ-glutamyl)lysine cross-link. mdpi.com

The mechanism proceeds as follows:

The enzyme's active site cysteine residue attacks the γ-carboxamide group of a glutamine side chain, forming a thioester intermediate and releasing ammonia. mdpi.com

The ε-amino group of a lysine residue then acts as a nucleophile, attacking the thioester intermediate. mdpi.com

This results in the formation of the ε-(γ-glutamyl)lysine bond and the regeneration of the enzyme's active site. mdpi.com

By enzymatically cross-linking available lysine residues, transglutaminase effectively blocks the primary amine group required for the reaction with dehydroalanine. This preventative modification of a key precursor is a promising strategy for controlling lysinoalanine formation in protein-rich foods during processing.

The table below details the enzymatic reaction that reduces the availability of the lysine precursor.

EnzymeSubstrate(s)Reaction CatalyzedImpact on Lysinoalanine Precursor
TransglutaminaseProtein-bound Glutamine, Protein-bound LysineForms an ε-(γ-glutamyl)lysine isopeptide bond between the two amino acid residues. wikipedia.orgmdpi.comThe ε-amino group of lysine is covalently bonded, rendering it unavailable to react with dehydroalanine.

Future Directions in Lysinoalanine, S,r Research

Advanced Localization and Mapping within Protein Sequences

A primary challenge in lysinoalanine research has been the precise identification of its location within complex protein structures. Historically, analytical methods could only quantify the total amount of LAL in a sample after complete protein hydrolysis, which destroys all information about its specific position. nih.gov This limitation has significantly hampered efforts to understand the structural and functional consequences of LAL formation.

Future research will focus on advanced proteomic techniques to overcome this hurdle. A critical area of development is the use of mass spectrometry (MS) for the automated and precise mapping of LAL cross-links. nih.gov However, standard proteomic software is not equipped to identify these modifications, as it requires knowing the exact mass shift and the specific pair of peptides involved in the cross-link. nih.gov

Key advancements are being made in the following areas:

Diagnostic Ion Identification : Researchers have identified putative diagnostic ions that result from the specific fragmentation of the lysinoalanine cross-link itself, rather than the peptide backbone. nih.gov This discovery is a crucial first step toward developing automated methods for locating LAL in mass spectrometry data. By searching for these characteristic fragments, scientists can pinpoint the location of the cross-link with much higher precision.

Customized Software and Algorithms : The development of specialized search engines and software, such as xQuest, is essential for analyzing the large datasets generated in proteomic experiments. researchgate.net Future algorithms will be designed to specifically recognize the unique fragmentation patterns of LAL and to handle the complexity of identifying inter- and intra-protein cross-links without prior knowledge of their location. nih.gov

Advanced MS Techniques : The application of techniques like matrix-assisted laser desorption/ionization (MALDI) and high-resolution tandem mass spectrometry (LC-ESI-MS/MS) with higher-energy collisional dissociation (HCD) will continue to be vital. nih.govkuleuven.be These methods, combined with sophisticated software, will enable the mapping of LAL in complex food systems and biological samples, moving beyond simple model proteins like β-lactoglobulin.

Progress in this area will provide unprecedented insight into which specific lysine (B10760008) and dehydroalanine (B155165) precursor residues are most susceptible to cross-linking, how this affects protein conformation and function, and the subsequent impact on nutritional value and biological activity. nih.gov

Investigation of Less Common Precursors and Side Reactions

The primary pathway for lysinoalanine formation is well-established: it involves the β-elimination of a precursor amino acid to form a dehydroalanine (DHA) intermediate, followed by the nucleophilic addition of a lysine residue's ε-amino group. eurpepsoc.comnih.gov The most commonly cited precursors for DHA are cysteine, cystine, and phosphorylated or glycosylated serine. nih.gov

However, the full spectrum of potential precursors and competing side reactions is not completely understood. Future research will explore these less-trodden paths:

Threonine as a Precursor : While serine and cysteine are the main focus, threonine can also undergo β-elimination to form 3-methyl-dehydroalanine. This intermediate can then react with lysine to form 3-methyl-lysinoalanine. kuleuven.benih.gov Further investigation is needed to determine the prevalence and significance of this and other potential LAL derivatives in various systems.

Competing Reactions : The dehydroalanine intermediate is a hub for several reactions. Besides reacting with lysine to form LAL, it can react with cysteine to form lanthionine (B1674491) (LAN), with ornithine to create ornithinoalanine, or with histidine to yield histidinoalanine. nih.govansynth.com Understanding the kinetics and conditions that favor one side reaction over another is a key area for future study. For example, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation by competitively reacting with DHA to produce lanthionine. nih.govansynth.com

Influence of the Local Environment : The specific amino acid sequence and local protein structure surrounding the precursor residues likely play a significant role in dictating the reaction pathway. Future studies will aim to elucidate how factors like steric hindrance, local pH, and the presence of catalytic residues influence both the initial β-elimination step and the subsequent nucleophilic addition, thereby controlling the ratio of LAL to other products like lanthionine. nih.gov

A deeper understanding of these alternative pathways and competitive reactions is essential for developing more effective strategies to control LAL formation in food processing and for clarifying its role in biological systems.

Deeper Understanding of Stereoisomer-Specific Biochemical Activity

Lysinoalanine possesses two chiral centers, leading to the possibility of four stereoisomers. The specific configuration of these isomers can have profound implications for their biological activity. While LAL formed during food processing often results in a mixture of isomers, biological systems can exhibit remarkable stereospecificity.

A pivotal area for future research is the elucidation of the stereoisomer-specific effects of LAL. A significant finding in this domain comes from the study of the flagellar hook protein (FlgE) in spirochete bacteria. nih.gov

Enzymatic vs. Spontaneous Formation : In food, LAL formation is a largely non-specific chemical reaction driven by heat and high pH. eurpepsoc.com In contrast, some biological systems utilize controlled, potentially enzyme-mediated, pathways. In certain bacteria, the formation of LAL cross-links is a controlled post-translational modification. eurpepsoc.comeurpepsoc.com

Stereospecificity in Biological Systems : Research on the spirochete Treponema denticola has revealed that the autocatalytic formation of the LAL cross-link in the FlgE protein is stereospecific. The reaction between Lys165 and a dehydroalanine derived from Cys178 results in a specific configuration: L-lysine and D-alanine, corresponding to the (S,R) isomer of lysinoalanine. nih.gov This stereochemical control is dictated by the precise positioning of the reacting residues within the protein's three-dimensional structure. nih.gov

This discovery opens up several avenues for future investigation:

Biochemical Consequences : Do different stereoisomers have different effects on protein structure, digestibility, and toxicity? It is critical to investigate whether the (S,R) isomer found in spirochetes has unique biochemical properties compared to the other isomers that may be prevalent in processed foods.

Analytical Differentiation : Developing robust analytical methods to separate and quantify the different stereoisomers of LAL in complex matrices is essential. This will allow researchers to correlate the presence of specific isomers with particular processing conditions or biological outcomes.

Understanding the stereoisomer-specific activity of lysinoalanine is a frontier in LAL research that could explain discrepancies in reported biological effects and lead to a more nuanced understanding of its impact on health.

Development of Novel Mitigation Technologies and Methodologies

Given the potential negative nutritional and health implications of lysinoalanine in food, a significant area of future research is the development of effective and practical strategies to prevent its formation during processing. acs.org While factors like high pH, temperature, and time are known to promote LAL formation, research is moving towards proactive mitigation technologies. nih.gov

Current and future strategies can be categorized as follows:

Mitigation StrategyMechanism of ActionResearch Focus
Chemical Additives Addition of sulfhydryl compounds (e.g., cysteine, glutathione) that compete with lysine for the dehydroalanine intermediate, forming lanthionine instead of LAL. nih.govresearchgate.netOptimizing the type and concentration of additives for different food matrices; evaluating the nutritional and sensory impact of the resulting products.
Protein Modification Acylation (e.g., with acetic or succinic anhydrides) of the ε-amino group of lysine blocks it from reacting with dehydroalanine. nih.govExploring different acylation agents and their effectiveness; ensuring the modification does not negatively affect protein functionality or digestibility.
Physical Technologies Application of non-thermal technologies like ultrasound during pH-shift treatments can alter protein conformation and increase sulfhydryl group availability, which reduces dehydroalanine and subsequent LAL formation. acs.orgInvestigating the mechanisms of ultrasound-assisted inhibition; optimizing process parameters (frequency, power, time) for industrial applications.
Small Molecule Inhibitors Identification of compounds that specifically inhibit the LAL cross-linking reaction. High-throughput screening has identified inhibitors like hexachlorophene (B1673135) and triclosan (B1682465) that block the autocatalytic formation of LAL in bacterial flagella. biorxiv.orgDesigning and synthesizing more potent and specific inhibitors; exploring their potential as food additives or as novel antimicrobials targeting spirochete motility. biorxiv.orgbiorxiv.org

The ultimate goal is to develop a toolbox of mitigation strategies that can be tailored to specific food products and processing conditions, ensuring food safety and nutritional quality without compromising desirable product characteristics.

Comprehensive Studies on Lysinoalanine-Associated Cross-Links in Diverse Biological Contexts

While much of the research on lysinoalanine has been driven by its presence in processed foods, recent discoveries have highlighted its existence and functional importance in natural biological systems. eurpepsoc.com This has opened a new and exciting avenue of research focused on understanding the roles of LAL-associated cross-links in a variety of biological contexts beyond nutrition.

The most prominent example is the discovery of LAL cross-links in the flagellar hook protein (FlgE) of spirochete bacteria, a phylum that includes pathogens responsible for diseases like syphilis, Lyme disease, and leptospirosis. nih.govbiorxiv.org

Structural and Functional Role : In spirochetes, the LAL cross-link is not an accidental byproduct but a conserved post-translational modification that covalently links adjacent FlgE subunits. nih.govbiorxiv.org This cross-linking is critical for the structural integrity and flexibility of the flagellar hook, which is essential for the distinctive motility of these bacteria. Strains unable to form this cross-link are found to have impaired motility, which is a key virulence factor. biorxiv.org

A Target for Antimicrobials : Because the LAL formation in spirochete flagella has no known parallel in mammals, it represents a highly specific and attractive target for the development of new antimicrobial agents. nih.gov Inhibiting this cross-linking process could selectively disable the motility of pathogenic spirochetes, hindering their ability to cause infection. biorxiv.org

Future research in this area will likely expand to:

Screening for LAL in Other Organisms : A systematic search for LAL cross-links in other organisms and protein structures. This could reveal novel biological roles for this modification.

Elucidating Biosynthetic Pathways : Investigating the precise mechanisms, including the potential involvement of enzymes, that control the formation of LAL in biological systems like the lanthipeptide antibiotics (e.g., duramycin). eurpepsoc.comnih.gov

Pathophysiological Implications : Exploring whether LAL cross-links form in vivo in mammals under conditions of physiological stress or disease and what the potential consequences might be.

By studying LAL in these diverse biological contexts, researchers can gain a more complete picture of its significance, moving beyond its role as a food processing contaminant to understanding it as a functionally important post-translational modification.

Q & A

Q. What analytical methods are most reliable for identifying and quantifying lysinoalanine (S,R)- in complex biological matrices?

Methodological Answer:

  • Chromatographic techniques (e.g., HPLC coupled with tandem mass spectrometry) are preferred due to their high sensitivity and specificity. For example, lysinoalanine has been detected in metabolomic profiling using LC-MS/MS, with validation via isotopic labeling or spiked standards to confirm retention times and fragmentation patterns .
  • Sample preparation must account for matrix effects (e.g., protein-rich samples). Protocols should include hydrolysis under controlled alkaline conditions to preserve lysinoalanine integrity while minimizing artifact formation .

Q. How can researchers design experiments to study lysinoalanine formation during protein processing?

Methodological Answer:

  • Controlled in vitro models simulate industrial or physiological conditions (e.g., heat, pH, and alkali treatments). Variables like temperature (70–120°C) and reaction time should be systematically varied to map kinetic profiles .
  • Use reference standards (e.g., synthetic lysinoalanine) to calibrate detection systems and validate cross-reactivity in immunoassays or enzymatic assays.

Advanced Research Questions

Q. What mechanisms explain the stereospecific formation of (S,R)-lysinoalanine versus other isomers under alkaline conditions?

Methodological Answer:

  • Molecular dynamics simulations can model nucleophilic attack pathways between dehydroalanine residues and lysine side chains. Key factors include steric hindrance and electronic effects influencing chiral center formation .
  • Isotopic labeling studies (e.g., 13C^{13}\text{C}-lysine) track precursor incorporation and confirm stereochemical outcomes via NMR or X-ray crystallography.

Q. How can conflicting data on lysinoalanine’s biological effects (e.g., toxicity vs. biomarker potential) be resolved?

Methodological Answer:

  • Meta-analysis frameworks should stratify studies by model systems (e.g., in vitro cell lines vs. in vivo animal models) and exposure doses. For instance, lysinoalanine’s role as a biomarker in intestinal-type gastric cancer may not correlate with toxicological studies using supraphysiological concentrations.
  • Dose-response curves and time-course experiments clarify thresholds for adverse effects. Statistical tools like ANOVA with post-hoc tests identify significant deviations across experimental conditions .

Q. What strategies mitigate lysinoalanine formation in protein-rich foods without compromising nutritional quality?

Methodological Answer:

  • Optimize processing parameters : Reduce alkali treatment duration or substitute with enzymatic hydrolysis (e.g., using proteases to limit dehydroalanine generation) .
  • Additive screening : Test compounds like cysteine or thiol-containing agents that competitively inhibit lysinoalanine formation via sulfhydryl-dehydroalanine interactions.

Data Analysis & Interpretation

Q. How should researchers address variability in lysinoalanine quantification across laboratories?

Methodological Answer:

  • Interlaboratory validation using standardized reference materials (e.g., NIST-certified lysinoalanine) ensures consistency.
  • Blinded data replication and coefficient of variation (CV) analysis identify systematic biases in sample preparation or instrumentation .

Q. What statistical approaches are appropriate for correlating lysinoalanine levels with disease biomarkers in clinical cohorts?

Methodological Answer:

  • Multivariate regression models adjust for confounders (e.g., age, diet). In metabolomic studies, partial least squares-discriminant analysis (PLS-DA) has been used to distinguish lysinoalanine’s contribution to disease signatures .
  • Power analysis during experimental design ensures adequate sample sizes to detect clinically relevant effect sizes.

Research Gaps & Future Directions

Q. What novel methodologies could elucidate lysinoalanine’s interaction with cellular receptors or enzymes?

Methodological Answer:

  • Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinities between lysinoalanine and putative molecular targets.
  • CRISPR-Cas9 screens identify genetic modifiers of lysinoalanine toxicity in cell-based models .

Q. How can multi-omics integration (proteomics, metabolomics) advance understanding of lysinoalanine’s systemic impacts?

Methodological Answer:

  • Network analysis tools (e.g., STRING, MetaboAnalyst) map lysinoalanine-associated pathways (e.g., amino acid metabolism, oxidative stress). Co-expression networks reveal hub genes/proteins modulated by lysinoalanine exposure .

Tables for Key Data

Q. Table 1. Analytical Techniques for Lysinoalanine Detection

MethodSensitivity (LOD)Applicable MatricesKey Reference
LC-MS/MS0.1 ng/mLPlasma, tissue homogenate
GC-MS (derivatized)1.0 ng/mLFood proteins
Immunoassay10 ng/mLProcessed foods

Q. Table 2. Common Pitfalls in Lysinoalanine Research

PitfallMitigation Strategy
Artifact formation during hydrolysisUse controlled alkaline conditions (pH 9–10, 24h)
Cross-reactivity in assaysValidate with isomer-specific standards
Inadequate sample sizeConduct a priori power analysis

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Reactant of Route 1
Reactant of Route 1
(S,R)-Lysinoalanine
Reactant of Route 2
Reactant of Route 2
(S,R)-Lysinoalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.